Cas no 210366-26-0 (L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)-)

L-Phenylalanine, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(phenylazo)-, is a specialized amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phenylazo moiety. The Fmoc group enhances stability during peptide synthesis, enabling selective deprotection under mild basic conditions. The phenylazo substituent introduces photoresponsive properties, making this compound valuable in photochemical applications and light-triggered systems. Its structural features allow for precise incorporation into peptide chains, facilitating research in photopharmacology and materials science. The compound’s compatibility with solid-phase peptide synthesis (SPPS) and its tunable reactivity make it a versatile building block for designing functionalized peptides and advanced biomaterials.
L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)- structure
210366-26-0 structure
Product name:L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)-
CAS No:210366-26-0
MF:C30H25N3O4
MW:491.537207365036
MDL:MFCD08275845
CID:3458249
PubChem ID:15838972

L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)- Chemical and Physical Properties

Names and Identifiers

    • L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)-
    • N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-L-(4-PHENYLAZO)PHENYLALANINE
    • FMOC-PHE(4-NNPH)-OH
    • N-α-(9-Fluorenylmethoxycarbonyl)-4-phenylazo-L-phenylalanine
    • Fmoc-L-phenylalanine-4'-azobenzene
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid
    • Fmoc-L-Phe(4-N=NPh)-OH
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(phenyldiazenyl)phenyl)propanoic acid
    • (S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(phenyldiazenyl)phenyl)propanoic acid
    • EN300-1556120
    • MFCD08275845
    • Fmoc-Phe(4-N=NPh)-OH
    • 210366-26-0
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid
    • 197724-51-9
    • MDL: MFCD08275845
    • Inchi: InChI=1S/C30H25N3O4/c34-29(35)28(18-20-14-16-22(17-15-20)33-32-21-8-2-1-3-9-21)31-30(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,36)(H,34,35)/t28-/m0/s1
    • InChI Key: QQPZDFDQHVDWMQ-NDEPHWFRSA-N

Computed Properties

  • Exact Mass: 491.18450629Da
  • Monoisotopic Mass: 491.18450629Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 9
  • Complexity: 768
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 100Ų

L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB544499-500 mg
Fmoc-L-Phe(4-N=NPh)-OH; .
210366-26-0
500mg
€1860.00 2023-06-14
abcr
AB544499-500mg
Fmoc-L-Phe(4-N=NPh)-OH; .
210366-26-0
500mg
€1650.00 2025-02-14

Additional information on L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)-

L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)-: A Comprehensive Overview

The compound L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)- (CAS No. 210366-26-0) is a highly specialized chemical entity with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is a derivative of L-PHENYLALANINE, a naturally occurring amino acid, which has been modified to incorporate a 9H-fluorenylmethoxycarbonyl (Fmoc) group and a phenylazo substituent. These modifications endow the compound with unique chemical properties and functional groups that make it invaluable in modern chemical research and industry.

The Fmoc group is a well-known protecting group in peptide synthesis. It is commonly used to protect the amino terminus of amino acids during solid-phase peptide synthesis (SPPS). The introduction of the phenylazo group further enhances the compound's versatility, as azo groups are widely utilized in various chemical reactions, including azo coupling reactions and as photosensitive moieties in materials science. The combination of these functional groups in a single molecule makes L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)- a highly versatile building block for constructing complex molecules and functional materials.

Recent advancements in chemical synthesis have highlighted the potential of this compound in the development of novel drug delivery systems. Researchers have explored its use as a precursor for bioconjugate chemistry, where the Fmoc group serves as a temporary protective shield during synthesis, while the phenylazo group can be engineered to respond to specific stimuli, such as light or pH changes. This dual functionality enables the creation of smart delivery systems that can release drugs in a controlled manner at target sites within the body.

In addition to its role in pharmaceuticals, this compound has also found applications in the field of materials science. The phenylazo group's photosensitivity makes it an attractive candidate for use in photonic materials and sensors. Recent studies have demonstrated that derivatives of this compound can be incorporated into polymer matrices to create materials with tunable optical properties. These materials hold promise for applications in optoelectronics, data storage, and environmental sensing.

The synthesis of L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)- involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The starting material is L-PHENYLALANINE, which undergoes protection of its amino group using the Fmoc reagent. Subsequent steps involve the introduction of the phenylazo group through azo coupling reactions under controlled conditions. The entire synthesis process requires meticulous control over reaction conditions to ensure high yields and purity of the final product.

From an analytical standpoint, this compound can be characterized using a variety of techniques. High-resolution mass spectrometry (HRMS) is commonly employed to confirm its molecular formula and molecular weight. Nuclear magnetic resonance (NMR) spectroscopy provides insights into its structural arrangement, while infrared (IR) spectroscopy helps identify key functional groups such as the carbonyl group from the Fmoc moiety and the azo group from the phenylazo substituent.

Looking ahead, ongoing research continues to uncover new applications for this compound. For instance, its use as a chiral building block in asymmetric synthesis has shown potential for producing enantiomerically pure compounds with high optical activity. This is particularly valuable in drug discovery, where chirality plays a critical role in determining biological activity.

In conclusion, L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)- (CAS No. 210366-26-0) stands out as a multifaceted chemical entity with diverse applications across various scientific disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers working at the forefront of chemical synthesis and materials science.

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Amadis Chemical Company Limited
(CAS:210366-26-0)L-PHENYLALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-4-(PHENYLAZO)-
A1146622
Purity:99%
Quantity:500mg
Price ($):1102.0